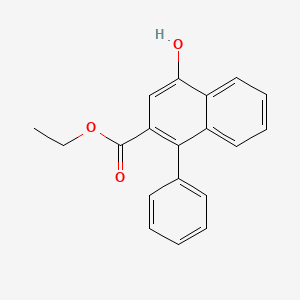

Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Description

Significance of Naphthoate Ester Derivatives in Contemporary Chemical Research

Naphthoate ester derivatives, including the 1-hydroxy-2-naphthoate (B8527853) moiety, are of considerable interest in contemporary chemical research due to their wide spectrum of biological and medicinal properties. mdpi.com These compounds are recognized as important scaffolds in drug discovery. nih.gov For instance, derivatives of this class have demonstrated anti-inflammatory and antibacterial activities. mdpi.comnih.gov The naphthalene (B1677914) core is a versatile platform in medicinal chemistry, with various derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov

The significance of these derivatives extends to their role as inhibitors of specific biological targets. Notably, 4-phenyl-2-naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. rsc.org This makes the 4-hydroxy-1-phenyl-2-naphthoate scaffold a promising starting point for the development of novel therapeutics for conditions like asthma and chronic pain. rsc.org Furthermore, some naphthoquinone derivatives, which share a structural relationship with hydroxylated naphthoates, have been investigated for their antimalarial and antiplatelet activities. chemicalbook.com The ability to modify the ester group and the substituents on the naphthalene and phenyl rings allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Historical Development and Emerging Research Trajectories of 4-Hydroxy-1-phenyl-2-naphthoate Scaffolds

The historical development of 4-hydroxy-1-phenyl-2-naphthoate scaffolds is rooted in the broader exploration of naphthalene chemistry. The synthesis of the core 1-hydroxy-2-naphthoic acid structure has been a subject of study for many years, with various methods developed for its preparation. orgsyn.org The esterification of this acid with different alcohols, such as ethanol (B145695) to produce the ethyl ester, is a fundamental transformation in organic synthesis. google.com

Early research often focused on the synthesis and characterization of these compounds as chemical intermediates. For example, methods for preparing phenyl 1-hydroxy-2-naphthoate have been documented, involving the reaction of 1-naphthol (B170400) with phenyl chloroformate in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. prepchem.com

Emerging research trajectories are increasingly focused on the specific biological applications of these scaffolds. A significant area of interest is the development of selective P2Y14 receptor antagonists based on the 4-phenyl-2-naphthoic acid framework. rsc.org Research in this area involves synthesizing a variety of derivatives with different substituents to understand the structure-activity relationship (SAR) and optimize their therapeutic potential. rsc.org Future research is likely to continue exploring the synthesis of novel derivatives of Ethyl 4-hydroxy-1-phenyl-2-naphthoate to modulate its biological activity and to investigate its potential in materials science, for instance, as a component in liquid crystals or fluorescent materials. nih.govresearchgate.net

Structural Peculiarities and Stereochemical Considerations of this compound

The structure of this compound is characterized by a planar naphthalene ring system. The presence of a phenyl group at the 1-position introduces a degree of steric hindrance and the potential for non-planar conformations. The dihedral angle between the naphthalene and phenyl rings is a key structural parameter. In related structures that have been analyzed via single-crystal X-ray diffraction, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, significant dihedral angles between aromatic rings are observed. mdpi.com

The ester group itself can adopt different conformations, with the cis and trans arrangements relative to the C-O-C=O dihedral angle being the most common. The cis conformation is generally more stable. mdpi.com While specific crystal structure data for this compound is not widely available in public databases, it can be inferred from analogous compounds that the molecule likely adopts a conformation that balances steric interactions and maximizes stabilizing intramolecular hydrogen bonds. mdpi.comresearchgate.net

Scope and Advanced Research Objectives for this compound Investigation

The scope of research for this compound is primarily driven by its potential applications in medicinal chemistry. Based on the known biological activities of related compounds, several advanced research objectives can be identified.

A primary objective is the exploration of this compound and its derivatives as modulators of specific biological targets. The established activity of 4-phenyl-2-naphthoic acid derivatives as P2Y14 receptor antagonists suggests that this compound could serve as a lead compound for the development of new anti-inflammatory drugs. rsc.org Future research would likely involve the synthesis of a library of analogs with variations in the ester group and substituents on both the phenyl and naphthalene rings to improve potency and selectivity.

Another research direction is the investigation of its potential as an anticancer agent. Naphthoquinone derivatives, which can be synthesized from hydroxylated naphthoic acids, have shown cytotoxic effects against various cancer cell lines. bldpharm.com Therefore, exploring the conversion of this compound to the corresponding quinone and evaluating its anticancer activity would be a logical next step.

Furthermore, the fluorescent properties inherent in the naphthalene core open up possibilities for its use as a biological probe or in the development of new materials. researchgate.net Research in this area could focus on characterizing its photophysical properties and exploring its potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 675125-42-5 | bldpharm.com |

| Molecular Formula | C₁₉H₁₆O₃ | bldpharm.com |

| Molecular Weight | 292.33 g/mol | bldpharm.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H NMR, ¹³C NMR, IR, Mass Spec. | Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are typically available from commercial suppliers upon request to confirm the structure and purity of the compound. bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |

InChI Key |

BLPNMUARXCORPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Structural and Electronic Characterization of Ethyl 4 Hydroxy 1 Phenyl 2 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For Ethyl 4-hydroxy-1-phenyl-2-naphthoate, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the first step. This would involve standard one-dimensional NMR experiments.

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMBC)

To unambiguously assign the complex aromatic and aliphatic signals and to understand spatial relationships, multi-dimensional NMR techniques are critical.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment would reveal correlations between protons and carbons that are separated by two or three bonds. It would be instrumental in connecting the ethyl ester group to the naphthoate core and confirming the position of the phenyl substituent at the C1 position by showing correlations between the phenyl protons and the carbons of the naphthalene (B1677914) ring.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. For this molecule, NOESY data would be crucial for determining the preferred conformation of the phenyl group relative to the naphthalene plane.

Detailed, peer-reviewed HMBC and NOESY spectral data for this compound are not currently available in the surveyed literature.

Solid-State NMR for Packing and Dynamics

While solution-state NMR describes the molecule's structure in a solvent, solid-state NMR (ssNMR) provides information about its structure, packing, and dynamics in the crystalline form. This technique can be particularly useful for identifying polymorphism (the existence of multiple crystal forms) and for understanding intermolecular interactions in the solid state. Specific ssNMR experimental data for this compound has not been found in the reviewed scientific literature.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule. nih.gov This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

A successful crystallographic analysis of this compound would:

Confirm the connectivity of the atoms, including the regiochemistry of the substituents on the naphthalene ring.

Detail the planarity of the naphthalene system and the torsion angles associated with the phenyl and ethyl ester groups.

Elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π–π stacking between the aromatic rings. eurjchem.com

A search of scientific databases did not yield a published single-crystal X-ray structure for this specific compound. Studies on related naphthalene derivatives, however, demonstrate the power of this technique in confirming molecular geometry and revealing how molecules pack together in a crystal. eurjchem.combohrium.comresearchgate.netmdpi.com

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. An MS/MS study of this compound would likely reveal characteristic losses, such as the loss of the ethoxy group from the ester, loss of ethylene, and cleavages of the aromatic rings. Elucidating these fragmentation pathways provides strong evidence for the compound's structure. researchgate.net

A comprehensive analysis of the fragmentation pathways for this compound based on experimental MS/MS data is not present in the surveyed scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures and Mode Assignments

While detailed experimental vibrational spectra for this compound are not extensively published, significant insights can be drawn from studies on the closely related compound, Phenyl 1-hydroxy-2-naphthoate (B8527853) (PHN). google.com Theoretical and experimental analyses of PHN, often employing Density Functional Theory (DFT) calculations, provide a robust framework for understanding the vibrational modes of such naphthoate esters. google.com

The vibrational spectrum is largely defined by the constituent functional groups: the naphthyl ring system, the phenyl group, the hydroxyl group, and the ethyl ester moiety. Key vibrational modes include the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group, the C=O stretching of the ester, and various C-C and C-H vibrations of the aromatic rings.

In studies of PHN, the stretching mode of the hydrogen-bonded O–H group is observed as a broad feature in the infrared spectrum. google.com For instance, in an argon matrix, this band appears in the 3460–3350 cm⁻¹ range. google.com The carbonyl (C=O) stretching vibration is a prominent and strong band, typically observed around 1671 cm⁻¹ in the IR spectrum of PHN. google.com Other significant bands in the mid-IR region correspond to mixed modes involving O-H bending, C-O stretching, and C-C stretching, which are critical for confirming the molecular structure. google.com

A representative assignment of major vibrational modes for the related Phenyl 1-hydroxy-2-naphthoate (PHN), based on DFT calculations and experimental data, is provided in the table below. google.com These assignments serve as a valuable reference for interpreting the spectra of this compound.

| Vibrational Mode | Observed Frequency (cm⁻¹) (PHN in Ar Matrix) | Description |

| ν(O-H) | 3435, 3375 | Stretching of the intramolecularly hydrogen-bonded hydroxyl group. |

| ν(C=O) | 1671 | Carbonyl stretching of the ester group. |

| δ(O-H), ν(C-O(H)), ν(C-O) | 1328 | Mixed mode: O-H in-plane bending, C-O stretching of the hydroxyl and ester groups. |

| ν(C-C), ν(C-O) | 1244 | Antisymmetric stretching involving C-C and C-O bonds adjacent to the carbonyl. |

| νas(O-C-O) | 1185 | Antisymmetric stretching of the O-C-O linkage in the ester group. |

This table is based on data for the related compound Phenyl 1-hydroxy-2-naphthoate (PHN). google.com

Matrix Isolation Infrared Spectroscopy for Conformational Analysis

Matrix isolation infrared spectroscopy is a powerful technique for studying the conformational landscape of molecules by trapping them in an inert, cryogenic matrix (like argon or nitrogen) and preventing intermolecular interactions. google.com This method allows for the characterization of individual conformers that might coexist in the gas phase.

Studies on the analogous Phenyl 1-hydroxy-2-naphthoate (PHN) have successfully utilized this technique. google.com Theoretical calculations for PHN predicted the existence of several conformers, with stability being primarily dictated by intramolecular interactions. google.com The most stable conformer was found to be one featuring a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen (O–H···O=C). google.com This conformer is significantly more stable (by ~15 kJ mol⁻¹) than the next most stable form. google.com

When PHN was isolated in a cryogenic argon or nitrogen matrix, the experimental infrared spectra showed the presence of only this single, most stable conformer. google.com This finding is in excellent agreement with the theoretical predictions, confirming that the ground-state population is dominated by the intramolecularly hydrogen-bonded structure. google.com Given the structural similarity, it is highly probable that this compound would exhibit similar conformational behavior, with the most stable conformer being stabilized by an analogous O–H···O=C hydrogen bond.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Dynamics

The electronic absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For this compound, the spectrum is dominated by transitions within the extensive conjugated π-electron system of the phenyl-substituted naphthol core.

Direct experimental data for this compound indicates very strong absorption bands at approximately 320 nm and 380 nm. These absorptions are characteristic of π→π* transitions, which involve the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. The presence of multiple strong bands is typical for extended aromatic systems and reflects transitions to different excited states.

The structure of the molecule contains several chromophores and auxochromes: the naphthalene and phenyl rings are the primary chromophores, while the hydroxyl (-OH) and ester (-COOC₂H₅) groups act as auxochromes, modifying the absorption characteristics. The lone pairs of electrons on the oxygen atoms of the hydroxyl and carbonyl groups can also participate in n→π* transitions. These transitions, which involve promoting a non-bonding electron to an antibonding π-orbital, are typically weaker than π→π transitions and may be observed as shoulders on the main absorption bands or be obscured by them.

The extended conjugation across the 1-phenyl-2-naphthoate skeleton is responsible for the absorption occurring at these relatively long wavelengths (in the UV-A region). The conjugation delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus shifting the absorption to longer wavelengths (a bathochromic shift). The electronic transitions in this molecule are likely complex, involving charge transfer character, where electron density is redistributed between the different parts of the molecule (e.g., from the hydroxy-naphthyl moiety to the phenyl or ester groups) upon photoexcitation.

| Compound | Reported λmax (nm) | Transition Type (Probable) | Source |

| This compound | ~320, ~380 | π→π* |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Analysis (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. A standard analysis of the structure of this compound reveals no stereogenic (chiral) carbon atoms.

However, chirality can potentially arise in this molecule through a phenomenon known as atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In this case, steric hindrance between the phenyl group at the 1-position and the hydrogen or substituents on the per-position (8-position) of the naphthalene ring could restrict free rotation around the C-C single bond connecting the two rings. If this rotational barrier is high enough to allow for the isolation of stable enantiomers at room temperature, the molecule would be considered chiral.

If such stable atropisomers of this compound were to be synthesized or resolved, circular dichroism spectroscopy would be the definitive method for their stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This technique would allow for:

Determination of Enantiomeric Excess (ee): Comparing the CD signal of a sample to that of a pure enantiomer would enable the quantification of its optical purity.

Absolute Configuration Assignment: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT-ECD), the absolute configuration (i.e., how the atoms are arranged in 3D space) of the enantiomers could be determined.

Currently, there are no specific studies in the reviewed literature reporting the resolution of atropisomers or the application of chiroptical spectroscopy to this compound. Therefore, the discussion of this technique remains conditional upon the potential, but as yet undemonstrated, existence of stable atropisomers of this compound.

Comprehensive Computational Analysis of this compound Not Available in Public Scientific Literature

A thorough investigation of public scientific databases and literature has revealed a lack of comprehensive computational and theoretical chemistry studies specifically focused on the compound This compound . Consequently, the generation of a detailed article covering the requested topics is not possible at this time.

The specific analyses requested, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Molecular Dynamics (MD) simulations, prediction of chemical reactivity pathways, and studies on Nonlinear Optical (NLO) properties, require dedicated research projects that, according to available information, have not been performed or published for this particular molecule.

While computational studies exist for structurally related compounds, such as other naphthoate derivatives, phenyl-substituted heterocycles, and other molecules with similar functional groups, extrapolating this data would not provide a scientifically accurate or valid analysis for this compound. The strict requirement for accuracy and focus solely on the target compound cannot be met without direct research on the molecule itself.

Chemical vendors list the compound, confirming its existence and availability for research. bldpharm.com However, this does not correlate with the public availability of in-depth theoretical characterization. Research into related molecules like Phenyl 1-hydroxy-2-naphthoate has touched upon crystal structure and spectroscopic properties, but does not extend to the full range of computational analyses requested. Similarly, detailed DFT studies have been performed on other complex heterocyclic molecules, but these findings are specific to their unique structures. researchgate.net

Without published data from dedicated computational experiments on this compound, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry of Ethyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Computational Studies on Linear and Nonlinear Optical Properties (NLO)

Polarizability (α) and Hyperpolarizability (β, γ) Calculations

The interaction of a molecule with an external electric field is fundamental to understanding its nonlinear optical (NLO) properties. This interaction is described by the polarizability (α) and hyperpolarizabilities (β and γ). Density Functional Theory (DFT) is a powerful tool for calculating these properties. For instance, studies on various organic molecules, including those with structural similarities to ethyl 4-hydroxy-1-phenyl-2-naphthoate, have successfully employed DFT to predict their NLO response. researchgate.netespublisher.com

The mean polarizability (<α>) and the first-order hyperpolarizability (β) are key parameters that quantify the linear and second-order NLO responses, respectively. These can be calculated using the finite field method within DFT. The presence of electron-donating groups (like the hydroxyl group) and electron-withdrawing groups, along with a π-conjugated system (the naphthalene (B1677914) and phenyl rings), in this compound suggests that it could exhibit significant NLO properties. The intramolecular charge transfer between these groups is a key factor in determining the magnitude of the hyperpolarizability.

For a comprehensive analysis, various DFT functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to calculate the components of the polarizability and hyperpolarizability tensors. The resulting data would provide insight into the molecule's potential for applications in optoelectronic devices.

Table 1: Representative Theoretical NLO Parameters for Analogous Aromatic Compounds Note: This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available.

| Parameter | Calculation Method | Hypothetical Value (a.u.) |

| Mean Polarizability (<α>) | DFT/B3LYP/6-311++G(d,p) | Value |

| First Hyperpolarizability (β) | DFT/B3LYP/6-311++G(d,p) | Value |

| Second Hyperpolarizability (γ) | DFT/B3LYP/6-311++G(d,p) | Value |

Excited State Dipole Moment Calculations

The dipole moment of a molecule can change significantly upon electronic excitation. This change is crucial for understanding the photophysical properties of a molecule, including its solvatochromic behavior. The excited state dipole moment (μe) can be estimated using solvatochromic methods, which involve measuring the absorption and emission spectra of the compound in a series of solvents with varying polarities. Alternatively, time-dependent DFT (TD-DFT) provides a powerful computational approach to directly calculate the dipole moments of the ground (μg) and excited states.

For related compounds, such as certain mono-azo dyes derived from ethyl 1,3-dihydroxy-2-naphthoate, it has been observed that the excited state dipole moment can be either higher or lower than the ground state dipole moment, depending on the specific electronic transitions and substituent effects. researchgate.net A larger dipole moment in the excited state compared to the ground state typically indicates a more polar electronic distribution upon excitation, which is often associated with intramolecular charge transfer.

Table 2: Ground and Excited State Dipole Moments for an Analogous Naphthoate Derivative Note: This table is illustrative and does not represent actual data for this compound.

| State | Calculation Method | Hypothetical Dipole Moment (Debye) |

| Ground State (μg) | DFT/B3LYP/6-311++G(d,p) | Value |

| First Excited State (μe) | TD-DFT/B3LYP/6-311++G(d,p) | Value |

Photophysical and Photochromic Properties of Ethyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism describes the change in the absorption or emission spectra of a chemical compound as the polarity of the solvent is altered. This phenomenon arises from differential solvation of the ground and excited states of the molecule. The electronic transitions of molecules with significant dipole moment changes upon excitation, such as many aromatic esters, are particularly sensitive to the solvent environment. The behavior is often analyzed using empirical solvent scales like the Kamlet-Abraham-Taft or Catalán models, which dissect solvent properties into distinct parameters.

For aromatic molecules like Ethyl 4-hydroxy-1-phenyl-2-naphthoate, both non-specific interactions (related to solvent polarity and polarizability) and specific interactions (like hydrogen bonding) influence the electronic transitions. In a study on a related 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) derivative, it was found that solvent dipolarity, polarizability, acidity, and basicity all contribute to the observed spectral shifts. nih.gov The Catalán solvent parameters, in particular, proved effective in correlating the solvatochromic behavior, indicating that both solvent dipolarity/polarizability and acidity/basicity play significant roles. nih.gov

Given its structure, this compound is expected to exhibit noticeable solvatochromism. An increase in solvent polarity would likely lead to a bathochromic (red) shift in its fluorescence spectrum due to the stabilization of a more polar excited state relative to the ground state.

Table 1: Selected Solvent Parameters for Analyzing Solvatochromic Effects This table presents various solvent parameters used to quantify the environmental effects on electronic transitions. These parameters help in dissecting the contributions of different types of solvent-solute interactions.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Kamlet-Taft α (H-bond acidity) | Kamlet-Taft β (H-bond basicity) |

| n-Heptane | 1.92 | 0.00 | 0.00 | 0.00 |

| Chloroform | 4.81 | 1.04 | 0.44 | 0.00 |

| Dichloromethane | 8.93 | 1.60 | 0.13 | 0.10 |

| Acetonitrile | 37.5 | 3.92 | 0.19 | 0.31 |

| Ethanol (B145695) | 24.5 | 1.69 | 0.83 | 0.77 |

| Methanol (B129727) | 32.7 | 1.70 | 0.93 | 0.62 |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms and Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process typically requires a pre-existing intramolecular hydrogen bond between a proton-donating group (like a hydroxyl) and a proton-accepting group (like a carbonyl oxygen) positioned in close proximity, usually in an ortho configuration that allows for the formation of a stable six-membered ring in the transition state. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, driving the proton transfer. This results in the formation of an excited keto-tautomer, which is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant separation between the absorption and emission maxima).

The molecular structure of this compound, with the hydroxyl group at the C4 position and the ester group at the C2 position, does not permit the formation of the necessary intramolecular hydrogen bond for classical ESIPT to occur. The donor and acceptor groups are too far apart.

This structural constraint is critical, as demonstrated by comparative studies on isomers of hydroxy-naphthoic acid. nih.govias.ac.in

3-Hydroxy-2-naphthoic acid (3,2-HNA) , where the hydroxyl and carboxylic acid groups are ortho to each other, is a well-established ESIPT system that exhibits dual fluorescence: a normal emission from the enol form and a large Stokes-shifted emission from the proton-transferred keto-tautomer. nih.govias.ac.in

1-Hydroxy-2-naphthoic acid (1,2-HNA) , which also has an ortho configuration, surprisingly does not show significant ESIPT, exhibiting only a single, normal fluorescence band. nih.govbohrium.com This suggests that subtle electronic and geometric factors beyond the simple ortho relationship are at play.

However, modifying 1,2-HNA by adding a strong electron-withdrawing nitro group at the C4 position creates 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) . This substitution makes the hydroxyl proton significantly more acidic in the excited state, inducing an ESIPT process that is absent in the parent compound. bohrium.comresearchgate.net

Given that this compound lacks the fundamental structural motif for ESIPT, it is not expected to display the characteristic large Stokes-shifted fluorescence associated with this mechanism. Its photophysical behavior would be dominated by the initially excited enol form.

Table 2: Comparison of ESIPT Behavior in Hydroxy-Naphthoic Acid Isomers

| Compound | Hydroxyl-Carbonyl Position | ESIPT Observed? | Emission Characteristics | Reference(s) |

| 1-Hydroxy-2-naphthoic acid (1,2-HNA) | Ortho (C1-OH, C2-COOH) | No | Single, normal Stokes shift fluorescence | nih.govbohrium.com |

| 3-Hydroxy-2-naphthoic acid (3,2-HNA) | Ortho (C3-OH, C2-COOH) | Yes | Dual fluorescence (normal and large Stokes shift) | nih.govias.ac.in |

| 4-Nitro-1-hydroxy-2-naphthoic acid (NHNA) | Ortho (C1-OH, C2-COOH) | Yes (Induced by -NO₂) | Multiple bands including a proton-transfer emission at 560 nm | bohrium.comresearchgate.net |

| This compound | Meta-like (C4-OH, C2-COOR) | Not Expected | Expected single, normal Stokes shift fluorescence | N/A |

Time-resolved fluorescence spectroscopy is an indispensable tool for elucidating the dynamics of ultrafast excited-state processes like ESIPT. By measuring the fluorescence decay profiles at different wavelengths with femtosecond or picosecond resolution, researchers can directly track the population and depopulation of the initially excited (enol) and proton-transferred (keto) species.

While no specific data exists for this compound, studies on related compounds illustrate the power of this technique:

In 1-hydroxy-2-acetonaphthone (HAN) , where the occurrence of ESIPT was debated due to a small Stokes shift, time-resolved fluorescence provided definitive proof. The measurements revealed biphasic ESIPT dynamics with extremely fast time constants of <25 fs and 80 fs, confirming the transfer and allowing for the observation of nuclear wave packet motions in the tautomer state. nih.gov

For 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) , time-resolved emission studies were used to construct a detailed picture of its photophysical pathways, identifying the decay kinetics of its neutral, intermolecularly proton-transferred, and intramolecularly proton-transferred (zwitterionic) forms. bohrium.comresearchgate.net

These studies show that time-resolved techniques are crucial for confirming ESIPT, determining its rate, and identifying competing relaxation pathways.

Table 3: Excited-State Kinetic Data from Related Naphthoic Compounds

| Compound | Technique | Measured Process | Kinetic Component(s) | Reference(s) |

| 1-Hydroxy-2-acetonaphthone (HAN) | Time-Resolved Fluorescence | ESIPT Dynamics | Biphasic: <25 fs and 80 fs | nih.gov |

| 4-Nitro-1-hydroxy-2-naphthoic acid (NHNA) | Time-Resolved Emission | Photophysical Decay | Femtosecond and picosecond decay components observed | bohrium.comresearchgate.net |

Photochromism and Photoresponsive Behavior in Related Naphthoate Systems

Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra, induced by electromagnetic radiation. While photoresponsive behavior is a hallmark of many advanced materials, it is not a common feature of simple aromatic esters like naphthoates.

In the broader family of naphthalene-based compounds, photochromism is most famously observed in naphthopyrans . These molecules undergo a photo-induced electrocyclic ring-opening reaction upon UV irradiation. This process breaks a C-O bond, transforming the colorless, spiro-form into a planar, highly conjugated merocyanine (B1260669) structure, which absorbs strongly in the visible spectrum and thus appears colored. The reverse reaction, which restores the colorless form, can be driven thermally or by visible light.

There is no evidence in the scientific literature to suggest that this compound or similarly structured naphthoate esters exhibit this type of photochromic behavior. The mechanism is intrinsically tied to the pyran ring system, which is absent in the target compound. Therefore, it is not expected to be photochromic.

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Electrophilic and Nucleophilic Substitution Reactions of the Naphthalene (B1677914) Core

The naphthalene core of ethyl 4-hydroxy-1-phenyl-2-naphthoate is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group. This directing group, along with the phenyl substituent, influences the regioselectivity of incoming electrophiles. In contrast, nucleophilic substitution reactions are less common on the aromatic core unless facilitated by appropriate leaving groups or specific reaction conditions.

Electrophilic Substitution:

The hydroxyl group at C4 strongly activates the naphthalene ring, primarily directing electrophiles to the ortho and para positions. In this molecule, the C3 position is the most likely site for electrophilic attack. The bulky phenyl group at C1 may provide some steric hindrance, further favoring substitution at C3.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be expected to introduce a halogen atom at the C3 position.

Nitration: Under carefully controlled conditions, nitration using nitric acid in a mixture of acetic acid or sulfuric acid would likely yield the 3-nitro derivative.

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by Lewis acids, would also be directed to the C3 position, provided that the catalyst does not complex excessively with the hydroxyl and ester functionalities.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the naphthalene core is generally difficult due to the high electron density of the ring system. However, should a derivative of this compound bear a good leaving group, such as a halogen, at a suitable position, nucleophilic substitution could be achieved. For instance, in related 1,4-naphthoquinone (B94277) systems, nucleophilic substitution of a bromo group has been demonstrated with various nucleophiles in the presence of a base like potassium tert-butoxide. nih.gov

Functional Group Interconversions on the Ester and Hydroxyl Moieties

The ester and hydroxyl groups are the primary sites for functional group interconversions, providing pathways to a diverse array of derivatives.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-1-phenyl-2-naphthoic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis, using reagents like potassium hydroxide (B78521) in methanol (B129727) followed by acidic workup, is a common method. nih.gov This transformation is pivotal for subsequent reactions that require a carboxylic acid moiety, such as amide bond formation or certain decarboxylation reactions.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by heating in the presence of the desired alcohol and a suitable catalyst, such as an acid or a base.

Etherification and Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into an ether or an ester.

Etherification: Reaction with an alkyl halide in the presence of a base (e.g., potassium carbonate) will yield the corresponding ether. For example, reaction with methyl iodide would produce ethyl 4-methoxy-1-phenyl-2-naphthoate. This modification can be used to protect the hydroxyl group or to modulate the electronic properties of the molecule.

Esterification: Acylation of the hydroxyl group with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) will form a second ester functionality.

Table 1: Representative Functional Group Interconversions

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. KOH, MeOH, reflux2. HCl (aq) | 4-hydroxy-1-phenyl-2-naphthoic acid |

| This compound | Alkyl halide, K2CO3, acetone, reflux | Ethyl 4-alkoxy-1-phenyl-2-naphthoate |

| This compound | Acyl chloride, pyridine, CH2Cl2 | Ethyl 4-acyloxy-1-phenyl-2-naphthoate |

Cyclization and Rearrangement Reactions Involving the Naphthoate Scaffold

The arrangement of functional groups in this compound provides opportunities for intramolecular cyclization reactions to form new heterocyclic systems.

Synthesis of Lactones: The corresponding 4-hydroxy-1-phenyl-2-naphthoic acid can potentially undergo cyclization to form a lactone under specific dehydrating conditions, although this would require forcing conditions due to the aromaticity of the naphthalene ring.

Synthesis of Heterocycles: The 4-hydroxy-2-naphthoate scaffold is a precursor for various heterocyclic compounds. For instance, reactions involving the hydroxyl group and the adjacent C3 position can lead to the formation of furan (B31954) or pyran rings fused to the naphthalene system.

Rearrangement Reactions: While specific rearrangement reactions for this exact molecule are not widely documented, related naphthol derivatives can undergo rearrangements. For example, the Fries rearrangement of an acyloxy derivative (formed by esterifying the hydroxyl group) could potentially lead to the migration of the acyl group to the C3 position of the naphthalene ring.

Derivatization for Tailored Chemical Functions (e.g., polymerizable monomers)

A key application of derivatization is the synthesis of monomers for polymerization. The hydroxyl group of this compound is an ideal handle for introducing a polymerizable functional group.

Synthesis of Acrylate and Methacrylate Monomers: The phenolic hydroxyl group can be readily esterified with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine. This reaction converts the naphthoate into a monomer that can undergo free-radical polymerization to produce polymers with a pendant naphthyl group. These polymers may possess interesting optical or thermal properties.

Table 2: Synthesis of a Polymerizable Methacrylate Monomer

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methacryloyl chloride | Triethylamine | Ethyl 4-(methacryloyloxy)-1-phenyl-2-naphthoate |

The resulting polymers would contain the rigid and bulky naphthoate group, which could impart high thermal stability and specific refractive indices to the material.

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The presence of both a hydroxyl group and an ester functionality, particularly after hydrolysis to the carboxylic acid, makes this compound and its derivatives excellent candidates for ligands in coordination chemistry.

Ligand Synthesis: The primary ligand is often the carboxylate form, 4-hydroxy-1-phenyl-2-naphthoic acid, obtained via hydrolysis. nih.gov This molecule offers a bidentate O,O-chelation site involving the carboxylate oxygen and the phenolic oxygen. The soft phenyl group and the hard oxygen donors provide a unique electronic and steric environment.

Metal Complex Formation: This ligand can coordinate to a wide variety of metal ions, including transition metals and lanthanides. The coordination can lead to the formation of mononuclear or polynuclear complexes with diverse structural motifs. The specific outcome will depend on the metal ion, the stoichiometry, and the reaction conditions. These metal complexes could have applications in catalysis, as luminescent materials, or as magnetic materials. For example, related hydroxynaphthoic acids have been explored for their interaction with biological receptors, and their coordination to metals could further enhance or modulate this activity. nih.gov

Utilization in Optical and Optoelectronic Materials

The unique electronic and structural characteristics of naphthoate derivatives, particularly those containing phenyl and hydroxyl groups, make them promising candidates for various optical and optoelectronic applications. These properties are rooted in the extended π-conjugated system of the naphthalene core, which can be further tuned by the introduction of different functional groups.

Table 1: Potential Photophysical Properties of this compound (Hypothetical)

| Property | Expected Characteristic | Influencing Factors |

| Absorption Maximum (λabs) | UV-Visible Region | Extended π-conjugation of the naphthalene and phenyl rings. |

| Emission Maximum (λem) | Blue-Green Region | Nature and position of substituents (hydroxyl and ethyl ester groups). |

| Quantum Yield (ΦF) | Variable | Solvent polarity and viscosity, potential for intramolecular hydrogen bonding. |

| Stokes Shift | Moderate to Large | Degree of structural relaxation in the excited state. |

Note: This table is based on the general properties of related naphthoate compounds and represents a hypothetical projection for this compound in the absence of specific experimental data.

The incorporation of photochromic moieties into materials allows for the reversible alteration of their properties upon exposure to light. While there is no direct evidence of this compound being used in photoresponsive materials, the naphthalene core is a known component in some photochromic systems. The fundamental principle involves the molecule undergoing a reversible structural change, such as isomerization, when irradiated with a specific wavelength of light, leading to a change in its absorption spectrum and other properties. The potential for such behavior in this compound would depend on whether it can be chemically modified to include a known photochromic unit or if the core structure itself can be induced to undergo a photoreaction.

Role in Polymer Science and Engineering

The functional groups present in this compound, namely the hydroxyl and ester moieties, provide reactive sites for its incorporation into polymeric structures, either as a fundamental building block or as a functional additive.

The hydroxyl group on the naphthalene ring of this compound presents a key functional handle for polymerization. It can participate in condensation polymerization reactions, such as the formation of polyesters or polyethers. For instance, reacting with a dicarboxylic acid or its derivative would lead to the formation of a polyester chain with the bulky and rigid phenyl-naphthoate unit incorporated into the backbone. This could lead to polymers with high thermal stability and specific optical properties. The synthesis of polymers from naphthalene-based monomers is a known strategy for creating materials with desirable thermal and mechanical properties.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyester | Dicarboxylic acid (e.g., terephthalic acid) | High glass transition temperature, enhanced thermal stability, potential for liquid crystallinity. |

| Polyether | Dihaloalkane (e.g., 1,4-dibromobutane) | Improved solubility in organic solvents, modified optical properties. |

| Polycarbonate | Phosgene or a phosgene equivalent | High impact strength and toughness, good optical clarity. |

Beyond serving as a monomer, this compound could also be utilized as a functional additive to modify the properties of existing polymers. Its rigid, aromatic structure could enhance the mechanical properties of a polymer matrix, acting as a reinforcing agent. Furthermore, if the compound possesses significant UV-absorbing or fluorescent properties, it could be blended with a polymer to impart these functionalities. For example, its addition to a clear polymer film could provide UV-protection or be used for decorative and security applications. The effectiveness of a functional additive depends on its compatibility with the host polymer and its ability to disperse uniformly without phase separation.

An in-depth analysis of the advanced applications of this compound reveals its significant potential in various domains of chemical and materials science. This article explores the compound's utility as a ligand and catalyst, its role in supramolecular chemistry, and its function as an industrial chemical intermediate, adhering to a focused examination of its non-pharmaceutical applications.

Environmental Transformation Pathways of Naphthoate Derivatives

Photolytic and Chemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photodegradation, the breakdown of compounds by light, is a significant abiotic pathway for aromatic compounds like naphthoate derivatives in sunlit environments. Studies on related compounds such as α-naphthaleneacetic acid (NAA) demonstrate that ultraviolet (UV) light is more effective than fluorescent light in promoting degradation. nih.gov The photolysis of NAA in aqueous solutions follows first-order kinetics, with a reported half-life of 60 minutes under UV irradiation. nih.govresearchgate.net The rate of this degradation is significantly influenced by environmental conditions. The presence of oxygen, acidic pH (low pH), and photocatalysts like titanium dioxide (TiO₂) has been shown to enhance the rate of photolysis. nih.govresearchgate.net

Heterogeneous photocatalysis, often employing semiconductor nanoparticles like TiO₂ or zinc oxide (ZnO), is an effective method for degrading naphthalene (B1677914) and its derivatives in water. researchgate.netekb.eg This process involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the catalyst, which then attack the aromatic structure. The efficiency of photocatalytic degradation is dependent on parameters such as the concentration of the catalyst, pH, temperature, and light intensity. researchgate.netekb.eg For instance, the photocatalytic degradation of 1-naphthol (B170400), a hydroxylated naphthalene derivative, was found to be most efficient at a pH of 5. muk.ac.ir The process can lead to the formation of various intermediates before eventual mineralization. nih.govmuk.ac.ir

A primary chemical degradation pathway for an ester like Ethyl 4-hydroxy-1-phenyl-2-naphthoate is hydrolysis. This reaction involves the splitting of the ester bond by water, which can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: In the presence of a dilute acid (e.g., sulfuric acid) and heat, the ester is hydrolyzed to its parent carboxylic acid (4-hydroxy-1-phenyl-2-naphthoic acid) and an alcohol (ethanol). This reaction is typically reversible. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This is often the more common and efficient method. Heating the ester with a dilute alkali, such as sodium hydroxide (B78521), results in an irreversible reaction that produces the salt of the carboxylic acid (e.g., sodium 4-hydroxy-1-phenyl-2-naphthoate) and the alcohol (ethanol). chemguide.co.ukmasterorganicchemistry.com This process is known as saponification and is driven to completion because the final acid-base reaction between the carboxylic acid and the alkoxide is essentially irreversible under basic conditions. masterorganicchemistry.comucalgary.ca

Abiotic Transformation Products and Persistence Studies (excluding ecotoxicology)

The primary abiotic transformation products of this compound via hydrolysis are its constituent carboxylic acid and alcohol.

Under acidic conditions: 4-hydroxy-1-phenyl-2-naphthoic acid and ethanol (B145695). libretexts.org

Under alkaline conditions: A salt of 4-hydroxy-1-phenyl-2-naphthoic acid (e.g., sodium or potassium salt) and ethanol. libretexts.org

Photodegradation leads to a wider array of transformation products. While specific products for this compound are not documented, studies on related compounds provide insight. The photolysis of α-naphthaleneacetic acid results in at least two identified intermediates. nih.gov The photocatalytic degradation of naphthalene can yield byproducts such as dibutyl phthalate, while the decomposition of 1-naphthol can produce intermediates like quinoline (B57606) before complete mineralization. ekb.egmuk.ac.ir

Regarding persistence, research on the broader class of naphthenic acids indicates they are likely to persist in the water column. nih.gov While they undergo degradation, the processes can be slow, leading to potential accumulation in sediments with prolonged exposure. nih.gov The stability of the naphthalene ring structure contributes to the environmental persistence of these compounds. nih.gov

Biodegradation Pathways in Environmental Matrices (excluding human/mammalian metabolism)

Biodegradation by indigenous microbial communities is a crucial process for the ultimate removal of naphthoate derivatives from the environment. nih.gov Diverse microorganisms have evolved metabolic pathways to utilize these aromatic compounds as a source of carbon and energy. nih.govnih.gov

Numerous bacterial species, isolated from various environmental matrices like contaminated soil and water, have demonstrated the ability to degrade naphthalene and its derivatives. libretexts.orgnih.gov Proteobacteria, particularly the genus Pseudomonas, are frequently cited for their robust degradation capabilities. chemguide.co.uknih.gov Other important genera include Stenotrophomonas, Nocardioides, Bacillus, Paenibacillus, Arthrobacter, and Burkholderia. chemguide.co.uknih.gov For example, the soil isolate Nocardiopsis alba has been shown to degrade naphthalene, producing phthalic acid and acetic acid as transformation products. libretexts.org Similarly, Stenotrophomonas maltophilia can metabolize 1-naphthoic acid, channeling it into the central carbon pathway. nih.gov

Fungi are also capable of degrading these compounds, though bacterial degradation has been more extensively studied. libretexts.org Microbial consortia, containing both bacteria and fungi, are often effective in achieving high levels of naphthalene removal. libretexts.org

| Microbial Genus/Species | Degraded Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas spp. | Naphthalene, Naphthoic Acid, Carbaryl | Among the most frequently isolated genera for naphthalene degradation; utilizes the salicylate (B1505791) pathway. | chemguide.co.uknih.gov |

| Stenotrophomonas maltophilia | 1-Naphthoic Acid | Metabolizes via double hydroxylation to 1,2-dihydroxy-8-carboxynaphthalene (B3367124) and enters the meta ring-cleavage route. | nih.gov |

| Nocardioides sp. Strain KP7 | Phenanthrene (B1679779), 1-Hydroxy-2-naphthoate (B8527853) | Degrades phenanthrene via the 1-hydroxy-2-naphthoate pathway, cleaving the ring to form o-phthalate. | researchgate.net |

| Nocardiopsis alba | Naphthalene | Isolated from oil-contaminated soil; transforms naphthalene into phthalic acid and acetic acid. | libretexts.org |

| Bacillus spp. | Naphthalene | Gram-positive bacteria capable of degrading naphthalene. | chemguide.co.uk |

The microbial degradation of the stable aromatic rings of naphthoate derivatives is initiated by powerful oxidative enzymes. The specific enzyme systems vary depending on whether the conditions are aerobic or anaerobic.

Aerobic Degradation: Under aerobic conditions, the degradation process typically begins with the action of dioxygenase enzymes. chemguide.co.uk These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, making it susceptible to cleavage. muk.ac.ir

Naphthalene Dioxygenase (NDO): This is a key enzyme in the "upper pathway" of naphthalene degradation. It catalyzes the initial dihydroxylation of the naphthalene ring. nih.gov

1-Hydroxy-2-naphthoate Dioxygenase: In pathways for phenanthrene and other polycyclic aromatic hydrocarbons (PAHs), 1-hydroxy-2-naphthoate is a central intermediate. This enzyme specifically cleaves the aromatic ring of 1-hydroxy-2-naphthoate. researchgate.net The cleavage product is typically a derivative of benzalpyruvate, such as (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate. researchgate.net

Catechol Dioxygenases: Following initial ring cleavage and further transformations, intermediates like catechol are formed. Catechol 2,3-dioxygenase then cleaves the remaining aromatic ring via the meta-cleavage pathway, channeling the products into central metabolism. muk.ac.irnih.gov

Anaerobic Degradation: Under anaerobic conditions, such as in sulfate-reducing environments, a reductive rather than oxidative strategy is employed. nih.govekb.eg

2-Naphthoyl-CoA Reductase (NCR): This enzyme is central to the anaerobic degradation of naphthalene. It catalyzes the reduction of the non-activated naphthyl ring of 2-naphthoyl-CoA, which is a key intermediate formed from naphthalene and methylnaphthalenes. nih.govresearchgate.net This initial reduction destabilizes the aromatic system, paving the way for eventual ring cleavage through a series of β-oxidation-like reactions. nih.govekb.eg This pathway ultimately breaks down the bicyclic structure into compounds that can enter central metabolism. ekb.eg

| Enzyme System | Reaction Catalyzed | Metabolic Pathway | Key Features | Reference |

|---|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Initial dihydroxylation of the naphthalene ring. | Aerobic | A multi-component enzyme system that initiates the "upper pathway" of naphthalene degradation. | nih.gov |

| 1-Hydroxy-2-naphthoate Dioxygenase | Cleavage of the aromatic ring of 1-hydroxy-2-naphthoate. | Aerobic | Produces a ring cleavage product, leading towards o-phthalate. | researchgate.net |

| Catechol 2,3-dioxygenase | Cleavage of the catechol ring (meta-cleavage). | Aerobic | A common final ring-cleavage step that funnels degradation products into the Krebs cycle. | nih.gov |

| 2-Naphthoyl-CoA Reductase (NCR) | Reduces the aromatic ring of 2-naphthoyl-CoA. | Anaerobic | An Old Yellow Enzyme (OYE) family member; initiates degradation by destabilizing the aromatic system without oxygen. | nih.gov |

Conclusion and Future Research Perspectives for Ethyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Summary of Key Findings and Current Understanding

Ethyl 4-hydroxy-1-phenyl-2-naphthoate belongs to the hydroxynaphthoate (B12740854) class of compounds, which are recognized for their significance as intermediates in the synthesis of natural products and other functional molecules. ossila.com The core structure, a substituted naphthoic acid ester, is a key feature in various biologically active molecules. For instance, derivatives of hydroxynaphthoate are investigated for their potential as anti-inflammatory and antibacterial agents. ossila.com The 1-hydroxy-2-naphthoate (B8527853) moiety itself is found in cytotoxic natural products, highlighting the importance of this structural class in drug discovery. ossila.com The specific compound, this compound, is identified by the CAS number 675125-42-5 and has a molecular formula of C19H16O3. bldpharm.com While detailed studies on this exact molecule are not extensively published, the broader family of naphthoic acid derivatives is the subject of ongoing research due to the influence of substituents on their chemical reactivity and potential applications. ajpchem.orgresearchgate.net

Emerging Synthetic Methodologies and Reaction Discovery

The synthesis of naphthoate esters and their derivatives is evolving with the adoption of modern synthetic strategies that prioritize efficiency and sustainability. While classical methods for synthesizing similar compounds, such as phenyl 1-hydroxy-2-naphthoate, involve the reaction of a naphthol with a chloroformate using a Lewis acid catalyst like aluminum chloride, newer approaches are being explored. prepchem.com

Emerging trends in organic synthesis point towards the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. researchgate.netresearchgate.net For example, a three-component, one-pot reaction has been successfully used to create highly substituted pyrrolidinone derivatives. researchgate.net Furthermore, the application of microwave and ultrasound irradiation is becoming more common as a way to accelerate reaction times and improve yields compared to conventional heating methods. researchgate.net These green methodologies are not only more efficient but also more economical as they often reduce the need for multiple separation and purification steps. researchgate.net The discovery of novel catalytic systems, including the use of simple organic molecules like piperazine (B1678402) in solvent-free grinding methods, represents another frontier in the synthesis of related heterocyclic compounds. acgpubs.org Future synthesis of this compound and its analogs will likely leverage these advanced, greener methodologies.

Advanced Spectroscopic and Structural Probes for Deeper Mechanistic Insight

A thorough understanding of the structure and behavior of this compound relies on a suite of advanced spectroscopic and structural analysis techniques. The definitive three-dimensional arrangement of atoms in the solid state is determined using single-crystal X-ray diffraction, a technique that has been successfully applied to closely related carboxylate mdpi.com and ester researchgate.netnih.gov compounds. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's packing in a crystal lattice. mdpi.com

In solution, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for elucidating complex molecular structures by correlating the frequencies of different nuclei. numberanalytics.com Techniques such as COSY, HSQC, and HMBC can unambiguously assign proton (¹H) and carbon (¹³C) signals, which is essential for confirming the regiochemistry of the substituents on the naphthalene (B1677914) core. For more detailed electronic and vibrational analysis, techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer enhanced sensitivity for molecules adsorbed on metal surfaces. numberanalytics.com Time-resolved spectroscopic methods, including transient absorption and time-resolved infrared (TRIR) spectroscopy, can probe the dynamics of excited states and short-lived reaction intermediates, providing deeper mechanistic insights into photochemical processes. ossila.comnumberanalytics.com The application of far-IR action spectroscopy has also proven useful in investigating the subtle intermolecular interactions in related systems like microhydrated naphthalene. nih.gov

Theoretical Chemistry Advancements and Predictive Modeling for Naphthoate Systems

Computational chemistry provides powerful predictive tools to complement experimental studies on naphthoate systems. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. ajpchem.orgresearchgate.netresearchgate.net These computational studies can calculate a range of physicochemical properties, including total energy, HOMO-LUMO energy gaps, ionization potential, and dipole moments, which are key indicators of chemical reactivity. ajpchem.orgresearchgate.net

For instance, theoretical calculations can predict how different substituents on the naphthoic acid skeleton influence the electronic distribution and rotational energy barriers of functional groups. ajpchem.orgresearchgate.net Advanced methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are used to accurately calculate NMR chemical shifts, providing a valuable comparison with experimental data. researchgate.net Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, helping to understand the nature of electronic transitions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis offers insights into intramolecular charge transfer and the delocalization of electrons within the π-conjugated system, which are crucial for understanding the molecule's properties and potential for bioactivity. researchgate.netmdpi.com These predictive models are instrumental in guiding synthetic efforts and in the rational design of new naphthoate derivatives with desired properties. ajpchem.orgresearchgate.net

Exploration of Novel Non-Biological Applications in Materials and Catalysis

Beyond their potential in life sciences, naphthoate derivatives are being explored for a variety of non-biological applications, particularly in materials science. The rigid, planar structure of the naphthalene core, combined with the potential for liquid crystallinity, makes compounds like phenyl 1-hydroxy-2-naphthoate and its analogs interesting candidates for liquid crystal intermediates. ossila.comsigmaaldrich.com

Computational studies on substituted naphthoic acids suggest that the electronic properties can be tuned by the choice of substituents. ajpchem.orgresearchgate.net This tunability is critical for applications in molecular electronics, where such compounds could serve as components in photoresponsive switches, organic electroluminescent devices (OLEDs), and dye-sensitized solar cells. ajpchem.orgresearchgate.net The ability of related ester-functionalized molecules to act as efficient organogelators has also been reported, opening possibilities for creating novel soft materials. nih.gov Additionally, the non-linear optical (NLO) properties of derivatized alkylbenzoates have been investigated, suggesting that the naphthoate framework could be incorporated into new materials for optical applications. nih.gov The potential for these molecules to engage in π-stacking and other non-covalent interactions is also a key area of research for designing self-assembling materials. nih.govresearchgate.net

Green Chemistry Innovations for Synthesis and Environmental Impact Mitigation

The principles of green chemistry are increasingly influencing the synthesis and lifecycle of chemical compounds, including naphthoate derivatives. Innovations in this area focus on reducing the environmental footprint by using less hazardous substances, employing renewable feedstocks, and designing processes that are more energy-efficient. researchgate.netacgpubs.org For the synthesis of complex organic molecules, this includes the adoption of solvent-free reaction conditions, often facilitated by techniques like grinding solid reactants together, sometimes with a catalyst. acgpubs.org

The use of alternative energy sources such as microwave irradiation and ultrasound is a key green innovation, often leading to dramatically shorter reaction times and higher product yields compared to traditional methods. researchgate.netresearchgate.net The development of catalytic systems that are more environmentally benign is another crucial aspect. This includes exploring the use of simple, recyclable catalysts and water as a solvent. acgpubs.org For environmental impact mitigation, understanding the biodegradation pathways of naphthalene and its derivatives is essential. nih.gov Research into the microbial degradation of these aromatic compounds provides insights into how they are broken down in the environment, which can inform strategies for bioremediation of contaminated sites. nih.gov Future production of this compound will likely incorporate these green chemistry principles to ensure sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.